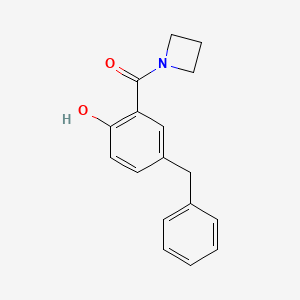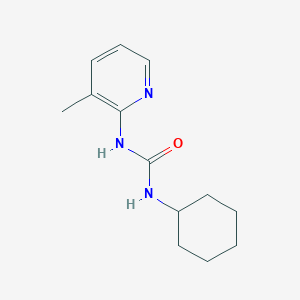
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as PNU-120596 and belongs to the class of NMDA receptor antagonists. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in the central nervous system. Overactivation of NMDA receptors has been linked to several neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Therefore, the development of NMDA receptor antagonists such as PNU-120596 has gained significant attention in the field of medicinal chemistry.
作用机制
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea acts as a selective antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in several physiological processes such as synaptic plasticity, learning, and memory. Overactivation of NMDA receptors has been linked to several neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Therefore, the development of NMDA receptor antagonists such as PNU-120596 has gained significant attention in the field of medicinal chemistry. PNU-120596 blocks the overactivation of NMDA receptors by binding to the glycine site of the receptor, which is essential for the activation of the receptor.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. Studies have reported that this compound exhibits neuroprotective effects by blocking the overactivation of NMDA receptors. In addition, PNU-120596 has been found to improve the cognitive function and reduce the neuronal damage in rat models of traumatic brain injury. Moreover, this compound has also been studied for its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea has several advantages for lab experiments. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders. Moreover, the synthesis of this compound is relatively simple, and the compound is commercially available. However, there are also some limitations associated with the use of this compound in lab experiments. The compound is relatively unstable in aqueous solutions, and therefore, it is usually dissolved in organic solvents. Moreover, the compound has a low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea. Firstly, further studies are required to investigate the potential therapeutic applications of this compound in other neurological disorders such as epilepsy. Secondly, the development of more stable analogs of this compound may enhance its potential therapeutic applications. Thirdly, the use of this compound in combination with other neuroprotective agents may provide synergistic effects and improve the therapeutic outcomes. Finally, the development of more efficient synthesis methods for this compound may reduce the cost and increase the availability of this compound for research purposes.
合成方法
The synthesis of 1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea has been reported in the literature. The most common method involves the reaction of 3-methylpyridine-2-amine with cyclohexyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The crude product is then purified using column chromatography to obtain the pure compound.
科学研究应用
1-Cyclohexyl-3-(3-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders. Several studies have reported that this compound exhibits neuroprotective effects by blocking the overactivation of NMDA receptors. In a study conducted on rat models of cerebral ischemia, PNU-120596 was found to significantly reduce the infarct size and improve the neurological deficits. Another study conducted on rat models of traumatic brain injury reported that PNU-120596 treatment significantly improved the cognitive function and reduced the neuronal damage.
属性
IUPAC Name |
1-cyclohexyl-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-6-5-9-14-12(10)16-13(17)15-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLUEVYCSBYWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)

![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)
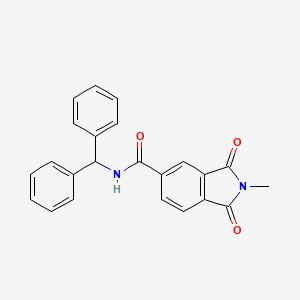
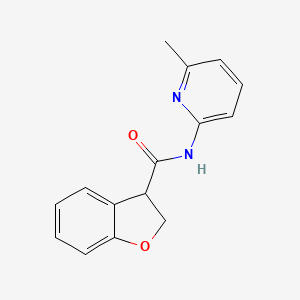
![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)
![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)
![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)
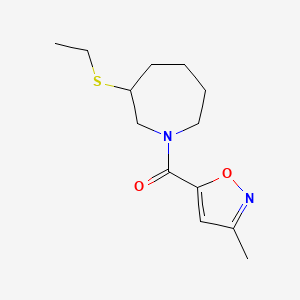
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
